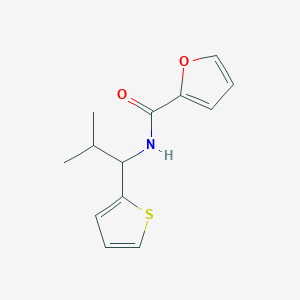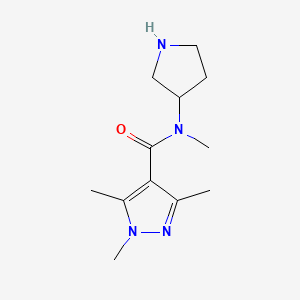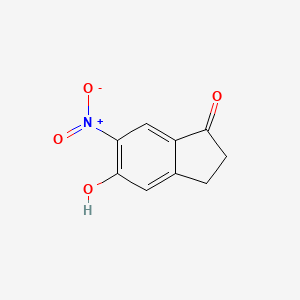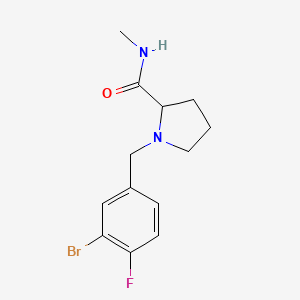
n-(2-(Tert-butylamino)-2-oxoethyl)-3-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(2-(Tert-butylamino)-2-oxoethyl)-3-fluorobenzamide: is an organic compound that features a fluorobenzamide moiety linked to a tert-butylamino group
Métodos De Preparación
The synthesis of n-(2-(Tert-butylamino)-2-oxoethyl)-3-fluorobenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the tert-butylamino group: This can be achieved by reacting tert-butylamine with an appropriate precursor.
Introduction of the fluorobenzamide moiety: This step involves the reaction of a fluorobenzoyl chloride with the tert-butylamino intermediate under controlled conditions.
Final coupling reaction: The final step involves coupling the intermediate with an appropriate reagent to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
n-(2-(Tert-butylamino)-2-oxoethyl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The fluorine atom in the benzamide moiety can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
n-(2-(Tert-butylamino)-2-oxoethyl)-3-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of n-(2-(Tert-butylamino)-2-oxoethyl)-3-fluorobenzamide involves its interaction with specific molecular targets. The tert-butylamino group may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorobenzamide moiety can enhance binding affinity and specificity towards the target.
Comparación Con Compuestos Similares
Similar compounds to n-(2-(Tert-butylamino)-2-oxoethyl)-3-fluorobenzamide include:
n-(2-(Tert-butylamino)-2-oxoethyl)-benzamide: Lacks the fluorine atom, which may result in different binding properties and reactivity.
n-(2-(Tert-butylamino)-2-oxoethyl)-4-fluorobenzamide: The fluorine atom is positioned differently, potentially altering its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C13H17FN2O2 |
|---|---|
Peso molecular |
252.28 g/mol |
Nombre IUPAC |
N-[2-(tert-butylamino)-2-oxoethyl]-3-fluorobenzamide |
InChI |
InChI=1S/C13H17FN2O2/c1-13(2,3)16-11(17)8-15-12(18)9-5-4-6-10(14)7-9/h4-7H,8H2,1-3H3,(H,15,18)(H,16,17) |
Clave InChI |
OOPZVINFMRMCBT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=O)CNC(=O)C1=CC(=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-Dibromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B14913788.png)












